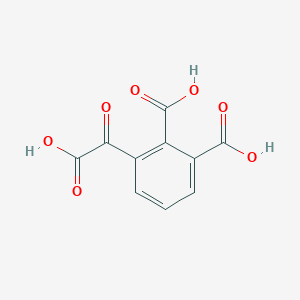
3-Oxalobenzene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxalobenzene-1,2-dicarboxylic acid, also known as phthalic acid, is an aromatic dicarboxylic acid with the molecular formula C8H6O6. It is a white crystalline solid that is slightly soluble in water and highly soluble in alcohol and ether. This compound is widely used in the production of plasticizers, resins, and dyes.
準備方法
Synthetic Routes and Reaction Conditions
3-Oxalobenzene-1,2-dicarboxylic acid can be synthesized through the oxidation of naphthalene or ortho-xylene using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically involves heating the starting material with the oxidizing agent in an acidic medium.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of ortho-xylene in the presence of a vanadium pentoxide (V2O5) catalyst. This process is carried out at high temperatures (around 400°C) and pressures, resulting in high yields of the desired product.
化学反応の分析
Types of Reactions
3-Oxalobenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phthalic anhydride.
Reduction: It can be reduced to form phthalide.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, concentrated nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Phthalic anhydride.
Reduction: Phthalide.
Substitution: Nitro-phthalic acid, sulfo-phthalic acid, and halogenated phthalic acids.
科学的研究の応用
3-Oxalobenzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and plasticizers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of aromatic dicarboxylic acids in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of resins, plasticizers, and as an intermediate in the manufacture of various industrial chemicals.
作用機序
The mechanism of action of 3-Oxalobenzene-1,2-dicarboxylic acid involves its ability to undergo various chemical transformations due to the presence of two carboxyl groups and an aromatic ring. These functional groups allow the compound to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
3-Oxalobenzene-1,2-dicarboxylic acid can be compared with other similar dicarboxylic acids, such as:
Oxalic acid: A simpler dicarboxylic acid with two carboxyl groups directly attached to each other. It is more acidic and has different reactivity compared to this compound.
Malonic acid: Another dicarboxylic acid with two carboxyl groups separated by a methylene group. It is used in different synthetic applications and has distinct chemical properties.
Succinic acid: A dicarboxylic acid with two carboxyl groups separated by two methylene groups. It is less reactive in electrophilic aromatic substitution reactions compared to this compound.
The uniqueness of this compound lies in its aromatic structure, which allows it to undergo a variety of electrophilic aromatic substitution reactions, making it a versatile compound in organic synthesis.
特性
CAS番号 |
64086-99-3 |
|---|---|
分子式 |
C10H6O7 |
分子量 |
238.15 g/mol |
IUPAC名 |
3-oxalophthalic acid |
InChI |
InChI=1S/C10H6O7/c11-7(10(16)17)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
PKCVLLKHYSQMJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















